9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-
Description
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Properties
CAS No. |
464181-96-2 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
9-[(4-ethenylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13N5/c1-2-10-3-5-11(6-4-10)7-19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-9H,1,7H2,(H2,15,16,17) |
InChI Key |
ZZIJKSUKZHKIRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Technical Guide: Synthesis and Characterization of 9-[(4-ethenylphenyl)methyl]-9H-purin-6-amine
Executive Summary
This technical guide details the synthesis, purification, and characterization of 9-[(4-ethenylphenyl)methyl]-9H-purin-6-amine , commonly referred to as 9-(4-vinylbenzyl)adenine . This compound serves as a critical functional monomer in the fabrication of Molecularly Imprinted Polymers (MIPs) for nucleoside recognition and as a scaffold in medicinal chemistry for kinase inhibitor development.
The protocol focuses on the regioselective N9-alkylation of adenine, utilizing a base-promoted nucleophilic substitution strategy. Emphasis is placed on controlling thermodynamic parameters to minimize N7/N3 isomer formation and preventing premature polymerization of the styrene moiety.
Retrosynthetic Analysis & Mechanistic Logic
The Regioselectivity Challenge
Adenine (6-aminopurine) possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and
-
Thermodynamic Control (N9): The N9-substituted tautomer is the most thermodynamically stable due to the preservation of aromaticity in the imidazole ring and minimized steric clash.
-
Kinetic Control (N3/N7): Under neutral conditions or with specific leaving groups, kinetic products (N3 or N7) can form.
Strategic Solution: To ensure N9 selectivity, this protocol employs Potassium Carbonate (
The Electrophile & Stability
The alkylating agent is 4-vinylbenzyl chloride (or chloromethylstyrene).
-
Risk: The vinyl group is susceptible to radical polymerization at elevated temperatures or in the presence of light/oxygen.
-
Mitigation: The reaction is conducted at moderate temperatures (
C) rather than reflux, and a radical inhibitor (e.g., BHT) is often added or maintained from the commercial reagent stock.
Experimental Protocol: Synthesis
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Adenine | Nucleophile | 1.0 | Dried at 100°C prior to use |
| 4-Vinylbenzyl chloride | Electrophile | 1.1 | Check for inhibitor (TBC/BHT) content |
| Base | 1.5 | Finely ground to increase surface area | |
| DMF (Anhydrous) | Solvent | - | 10 mL per gram of Adenine |
| BHT (Butylated hydroxytoluene) | Inhibitor | Trace | Optional, if starting material is inhibitor-free |
Step-by-Step Methodology
Step 1: Anion Formation
-
Charge a flame-dried round-bottom flask with Adenine (1.0 equiv) and anhydrous
(1.5 equiv). -
Add anhydrous DMF under an inert atmosphere (
or Ar). -
Stir the suspension at room temperature for 30 minutes .
-
Causality: This allows partial deprotonation and dissolution, ensuring the N9-anion is ready for the electrophile.
-
Step 2: Alkylation
-
Add 4-vinylbenzyl chloride (1.1 equiv) dropwise to the stirring mixture.
-
Heat the mixture to 60°C .
-
Critical Control: Do not exceed 70°C to avoid thermal polymerization of the vinyl group.
-
-
Stir for 12–16 hours . Monitor reaction progress via TLC (Mobile Phase:
:MeOH 9:1).-
Endpoint: Disappearance of Adenine (
) and appearance of product ( ).
-
Step 3: Workup & Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (
, unreacted ) and wash the cake with a small amount of DMF. -
Solvent Removal: Evaporate the DMF in vacuo (rotary evaporator) at
C. A high-vacuum pump is recommended to remove the high-boiling solvent without excessive heat. -
Precipitation: Triturate the resulting oily residue with cold water (or diethyl ether) to induce precipitation of the crude solid.
Purification Strategy
Recrystallization is preferred over chromatography to minimize polymerization risk on acidic silica gel.
-
Solvent System: Ethanol/Water or Methanol.
-
Procedure: Dissolve crude solid in minimum hot ethanol (
C), filter while hot (if insoluble particles remain), then cool slowly to C.
Visualization of Workflows
Reaction Pathway
Caption: Reaction pathway illustrating the base-mediated N9-selective alkylation of adenine.
Purification Workflow
Caption: Step-by-step downstream processing workflow for the isolation of the target compound.
Characterization & Data Analysis
To validate the structure, researchers must confirm the presence of the adenine core, the linker, and the intact vinyl group.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |
| H-2 | 8.15 – 8.25 | Singlet | 1H | Purine Ring (Aromatic) |
| H-8 | 8.30 – 8.40 | Singlet | 1H | Purine Ring (N9-adjacent) |
| 7.20 – 7.40 | Broad Singlet | 2H | Exocyclic Amine (Exchangeable) | |
| Ar-H | 7.30 – 7.45 | Multiplet (AA'BB') | 4H | Phenyl Ring |
| Vinyl-H | 6.70 (dd) | Doublet of doublets | 1H | Vinyl ( |
| Vinyl-H | 5.75 (d), 5.25 (d) | Doublets | 2H | Vinyl Terminal ( |
| Benzyl- | 5.35 – 5.45 | Singlet | 2H | Linker ( |
Validation Check: The disappearance of the NH signal at ~13.0 ppm (present in unsubstituted adenine) confirms N9 alkylation.
Infrared Spectroscopy (FTIR)
Key diagnostic bands:
-
:
stretching (primary amine). -
:
vinyl stretching (Critical for confirming the monomer is polymerizable). - : Purine ring skeletal vibrations.
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
[2] -
Molecular Weight: 251.29 g/mol
-
Expected Ion:
Storage and Handling
Due to the presence of the styrenic vinyl group, the purified compound acts as a monomer.
-
Inhibitors: Store with trace amounts of radical inhibitors (e.g., 4-tert-butylcatechol) if not used immediately.
-
Temperature: Store at -20°C .
-
Light: Protect from light (amber vials) to prevent photo-initiated polymerization.
References
-
BenchChem. (2025). Application of Adenine in the Synthesis of Novel Compounds: N9-Alkylation Protocols. Retrieved from 3
-
Buyens, D. M. S., et al. (2017).[4] Solvent‐directed Regioselective Benzylation of Adenine: Characterization of N9‐benzyladenine and N3‐benzyladenine. ChemistrySelect. Retrieved from 4
-
Acta Crystallographica. (2002).[2] 4-Vinylbenzyl analogs of adenine and uracil: reactive monomers for nucleobase polymeric resins. Retrieved from 2
-
Royal Society of Chemistry. (2014). Synthesis of 4-vinylbenzyl azide and polymerization protocols (Supporting Information). Retrieved from 5
Sources
- 1. Enhancing Selectivity with Molecularly Imprinted Polymers via Non-Thermal Dielectric Barrier Discharge Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Vinylbenzyl analogs of adenine and uracil: reactive monomers for nucleobase polymeric resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rsc.org [rsc.org]
Technical Whitepaper: Biological Activity & Therapeutic Potential of Novel 6-Substituted Purine Derivatives
Executive Summary
The purine scaffold remains one of the most privileged structures in medicinal chemistry due to its ubiquity in biological systems (ATP, GTP, DNA, RNA). However, the 6-substituted purine derivative represents a specific, high-value subclass that has recently demonstrated exceptional versatility in oncology and virology.
This technical guide analyzes the biological activity of these novel derivatives, focusing on their role as ATP-competitive kinase inhibitors and inducers of mitochondrial apoptosis. Unlike generic reviews, this document provides a mechanistic breakdown of Structure-Activity Relationships (SAR), validated experimental protocols for bio-evaluation, and a critical analysis of their therapeutic windows.
Structural Biology & SAR Analysis[1][2]
The biological potency of 6-substituted purines is largely dictated by their ability to mimic the adenine moiety of ATP. The C6 position is critical because it orients the molecule within the hinge region of kinase binding pockets.
The "Hinge Binder" Hypothesis
In protein kinases, the adenine ring of ATP forms hydrogen bonds with the hinge region connecting the N- and C-terminal lobes.
-
C6-Substitution: Modifications here (e.g., amines, hydrazines, thiols) can probe the "gatekeeper" residue and the solvent-exposed regions. Bulky hydrophobic groups at C6 often improve selectivity by exploiting distinct hydrophobic pockets adjacent to the ATP binding site that are not present in all kinases.
-
N9-Position: Substituents here (ribose, alkyl groups) mimic the ribose of ATP, affecting solubility and cell permeability.
-
C8-Position: Recent data suggests C8-arylation can enhance cytotoxic potency by stabilizing the molecule in the active site via
-stacking interactions.
Visualization: SAR Logic
The following diagram illustrates the functional zones of the purine scaffold relevant to drug design.
Figure 1: Structure-Activity Relationship (SAR) map of 6-substituted purine derivatives highlighting functional zones.
Mechanistic Profiling: From Kinase Inhibition to Apoptosis
The primary mechanism of action (MoA) for these derivatives in oncology is often dual-faceted:
-
Upstream: Inhibition of proliferation kinases (e.g., CDKs, EGFR, Akt).
-
Downstream: Triggering of the intrinsic (mitochondrial) apoptotic pathway.[1]
Kinase Inhibition
Derivatives such as 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) and 6-morpholino-9-sulfonylpurines have been shown to arrest cells in the S-phase or G0/G1 phase. This suggests blockade of Cyclin-Dependent Kinases (CDKs) or the PI3K/Akt pathway. The C6-substituent competes with ATP, preventing phosphorylation of downstream effectors like Rb (Retinoblastoma protein), leading to cell cycle arrest.
Mitochondrial Dysfunction
Following kinase inhibition, these compounds often induce Reactive Oxygen Species (ROS) accumulation. This oxidative stress triggers:
-
Depolarization of the Mitochondrial Membrane Potential (
). -
Release of Cytochrome c.
-
Activation of Caspase-9 and subsequently Caspase-3, leading to DNA fragmentation and apoptosis.
Visualization: Signaling Cascade
Figure 2: Mechanistic pathway showing the progression from kinase inhibition to mitochondrial apoptosis.
Validated Experimental Protocols
As a Senior Scientist, I emphasize that reproducibility is the currency of trust. The following protocols are optimized for evaluating purine derivatives.
In Vitro Cytotoxicity Screening (SRB/MTT Assay)
Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF7, HepG2). Why SRB over MTT? For high-throughput screening of purines, the Sulforhodamine B (SRB) assay is often superior to MTT because it measures protein content directly and is less sensitive to metabolic interference (e.g., mitochondrial inhibitors) which purines might cause.
Protocol:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Treat for 48–72h.
-
Fixation: Fix cells with cold trichloroacetic acid (TCA, 10% final) for 1h at 4°C. Critical Step: This stops the biology instantly.
-
Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.
-
Read: Measure absorbance at 510 nm.
Apoptosis Detection (Annexin V-FITC/PI)
Objective: Distinguish between early apoptosis, late apoptosis, and necrosis. Causality: Phosphatidylserine (PS) translocation to the outer leaflet is an early marker of apoptosis, detected by Annexin V.
Protocol:
-
Treatment: Treat cells with IC50 concentration of the derivative for 24h.
-
Harvest: Trypsinize cells (gentle detachment is crucial to avoid false positives).
-
Staining: Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrotic (rare for purines).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (Target population).
-
Kinase Profiling (ADP-Glo Assay)
Objective: Confirm direct ATP competition. Protocol:
-
Incubate purified kinase (e.g., CDK2), substrate, and ATP with the purine derivative.
-
Reaction: The kinase reaction produces ADP.
-
Detection: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.
-
Conversion: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.
-
Result: Luminescence is proportional to ADP produced. Lower signal = Higher Inhibition.
Quantitative Data Summary
The following table summarizes biological activity ranges for key 6-substituted purine classes based on recent literature [1, 2, 5].
| Derivative Class | C6-Substituent | Target Cell Line/Virus | IC50 / Activity | Primary Mechanism |
| Thiopurines | Naphthalen-2-ylmethyl-thio | HepG2 (Liver Cancer) | ~6.09 µg/mL | S-phase arrest, Mitochondrial Apoptosis |
| Sulfonylpurines | Morpholino- / Amino-styryl | K562 (Leukemia) | Low Micromolar | Downregulation of miR-21, Akt pathway |
| Aryl-Purines | 4-Phenoxyphenyl | Huh7, HCT116 | 1–5 µM | Cytotoxicity > 5-FU; C8-substitution enhances effect |
| Hydroxyamino | Hydroxylamino | HSV-1, Vaccinia | Significant | Inhibition of viral cytopathogenic effect |
Experimental Workflow Visualization
This diagram outlines the logical flow for validating a novel purine derivative, ensuring a "Go/No-Go" decision matrix is followed.
Figure 3: Strategic workflow for the biological evaluation of novel purine derivatives.
References
-
In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. NIH.2[3][4][5][6]
-
Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives. EurekaSelect.7[8][3][1][4][5][6][7]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI.9[8][3][1][4][5][6]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. SciELO.10[8][3][4][5][6][7]
-
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives. MDPI.1[8][3][1][4][5][6][7]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation. NIH/PMC.11[8][3][1][4][5][6][7]
Sources
- 1. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells [mdpi.com]
- 2. In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. (PDF) Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor [academia.edu]
- 9. mdpi.com [mdpi.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the N9-Vector: A Technical Guide to 9-Substituted Purine Analogues in Drug Discovery
Executive Summary & Strategic Importance
The purine scaffold remains one of the most privileged structures in medicinal chemistry due to its ubiquity in biological systems (ATP, GTP, DNA, RNA).[1] However, for the drug discovery scientist, the N9-position represents a critical vector for optimization.
While C2 and C6 substitutions primarily dictate target affinity and specificity (via hydrogen bonding in the ATP-binding pocket of kinases), the N9-substituent is the primary driver for:
-
Physicochemical Properties: Modulating lipophilicity (LogP) and solubility.
-
Metabolic Stability: Blocking N-dealkylation or ribosylation.
-
Bioisosterism: Mimicking the ribose moiety of natural nucleosides without the hydrolytic instability of the glycosidic bond.
This guide synthesizes the medicinal chemistry, therapeutic applications, and synthetic protocols required to master 9-substituted purine analogues.[2]
The Pharmacophore: Structure-Activity Relationship (SAR)
In kinase inhibition, particularly for Cyclin-Dependent Kinases (CDKs), the purine ring acts as an ATP-competitive inhibitor. The N9-substituent occupies the space typically reserved for the ribose sugar of ATP.
SAR Logic Flow
The following diagram illustrates the functional logic of the purine scaffold in a kinase inhibitor context (e.g., Roscovitine/Seliciclib).
Figure 1: Functional vector analysis of the purine scaffold. The N9 position is critical for pharmacokinetic tuning and ribose mimicry.
Therapeutic Architectures
A. Kinase Inhibitors (CDKs)
Mechanism: Competitive inhibition at the ATP-binding site. Key Compound: Roscovitine (Seliciclib) .
-
N9 Role: The isopropyl group at N9 fits into a hydrophobic pocket but, crucially, prevents the molecule from being a substrate for phosphoribosyltransferases, enhancing metabolic stability compared to natural nucleosides.
B. Antivirals: Acyclic Nucleoside Phosphonates (ANPs)
Mechanism: Chain termination.[5] Key Compounds: Tenofovir, Adefovir .[6] Unlike classical nucleosides, ANPs possess a phosphonate group attached to the N9 position via an aliphatic linker.[7] This P-C bond is non-hydrolyzable, allowing the drug to bypass the first phosphorylation step—often the rate-limiting step in viral activation.
Data Comparison of Key N9-Analogues:
| Drug | N9-Substituent | Target | Indication | Mechanism Note |
| Roscovitine | Isopropyl | CDK2/Cyclin E | Cancer (Trials) | Hydrophobic pocket fill; metabolic stability. |
| Acyclovir | Ethoxymethyl | HSV DNA Pol | Herpes | Mimics guanosine; requires viral TK for activation. |
| Tenofovir | (R)-2-phosphonopropyl | HIV RT | HIV/HBV | P-C bond bypasses 1st phosphorylation; chain terminator. |
| Ganciclovir | 1,3-dihydroxy-2-propoxymethyl | CMV DNA Pol | CMV | Hydroxymethyl group allows limited chain extension before termination. |
ANP Mechanism of Action
The following workflow details how N9-ANPs bypass the first kinase checkpoint.
Figure 2: Activation pathway of Acyclic Nucleoside Phosphonates (ANPs). Note the bypass of the initial phosphorylation step required by standard nucleosides.
Synthetic Mastery: Regioselective N9-Alkylation[8][9][10]
The most significant technical hurdle in synthesizing 9-substituted purines is the ambident nucleophilicity of the purine ring. Under basic conditions, alkylation often yields a mixture of N9 (desired) and N7 (undesired) isomers.[8]
The Problem: N9 vs. N7
-
N9 Alkylation: Thermodynamically favored (less steric hindrance in final product).
-
N7 Alkylation: Kinetically favored in some contexts; stabilized by hydrogen bonding in certain solvents.
Validated Protocol: The Mitsunobu Reaction
The Mitsunobu reaction is the gold standard for introducing complex alkyl groups (secondary alcohols) at the N9 position with high regioselectivity.
Reagents:
-
Substrate: 6-chloropurine or 2,6-dichloropurine (Electron-withdrawing groups at C6 reduce N7 nucleophilicity).
-
Alcohol: Primary or secondary alcohol (R-OH).
-
Phosphine: Triphenylphosphine (
). -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD.
Step-by-Step Protocol:
-
Preparation: Dissolve 2,6-dichloropurine (1.0 eq) and
(1.5 eq) in anhydrous THF under an inert atmosphere ( or Ar). -
Alcohol Addition: Add the target alcohol (1.2 eq). Stir at 0°C for 10 minutes.
-
Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (typically 50% EtOAc/Hexane).
-
Workup: Concentrate in vacuo. Purify via flash column chromatography on silica gel.
-
Note: The N9 isomer usually elutes after the N7 isomer (N9 is more polar in many systems, but this varies; rigorous confirmation is needed).
-
Verification: The Self-Validating System
You cannot rely solely on yield. You must validate regiochemistry.
-
UV Spectroscopy: N9-alkylated purines typically show a
shift compared to N7. -
HMBC NMR (The Definitive Test):
-
N9-Isomer: Strong correlation between the
protons and the C4 and C8 carbons. -
N7-Isomer: Correlation between
protons and C5 and C8 carbons. -
Key Distinction: C4 is a bridgehead carbon; C5 is a bridgehead carbon. The chemical shifts of C4 and C5 are distinct (C4 ~150-160 ppm; C5 ~120-130 ppm).
-
Figure 3: Workflow for regioselective synthesis and validation of N9-substituted purines.
Future Outlook: PROTACs and Covalent Inhibitors
The N9 position is increasingly used as the attachment point for PROTAC (Proteolysis Targeting Chimera) linkers. Because the N9 vector often points towards the solvent front (away from the deep ATP pocket), it can tolerate the attachment of long polyethylene glycol (PEG) or alkyl linkers without disrupting the warhead's binding affinity.
-
Strategy: Attach the E3 ligase ligand linker to N9.
-
Benefit: Maintains the C2/C6 specificity interactions while converting a reversible inhibitor into a degrader.
References
-
Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006.
-
De Clercq, E. (2005). Antiviral drug discovery and development: Where chemistry meets with biomedicine. Antiviral Research, 67(2), 56–75.
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[8][9][10] The Journal of Organic Chemistry, 71(23), 8901–8906.
-
Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases.[11] Nature Reviews Drug Discovery, 12, 447–464.
-
Havlíček, L., et al. (1997). Cytokinin-derived cyclin-dependent kinase inhibitors: Synthesis and cdc2 inhibitory activity of olomoucine and related compounds. Journal of Medicinal Chemistry, 40(3), 408–412.
Sources
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights into the mechanism of action of cidofovir and other acyclic nucleoside phosphonates against polyoma- and papillomaviruses and non-viral induced neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. html.rhhz.net [html.rhhz.net]
Precision Engineering of the Purine Scaffold: An In Silico Technical Guide
Topic: In silico studies of 2,6,9-trisubstituted purine derivatives Focus: Kinase Inhibition (CDK2/CDK12/Bcr-Abl) Version: 1.0
Executive Summary
The 2,6,9-trisubstituted purine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for seminal kinase inhibitors like Roscovitine (Seliciclib) and Olomoucine. Its structural homology to ATP allows it to competitively bind the catalytic cleft of cyclin-dependent kinases (CDKs) and tyrosine kinases. However, the challenge lies in specificity: the ATP-binding pocket is highly conserved across the human kinome.
This technical guide details a rigorous in silico workflow to design, validate, and optimize these derivatives. Moving beyond basic docking, we integrate dynamic simulation and ADMET profiling to predict not just binding affinity, but thermodynamic stability and druggability.
Structural Rationale: The Anatomy of the Scaffold
To design effective derivatives, one must understand the specific role of each substitution position on the purine ring. The 2,6,9-substitution pattern is not arbitrary; it is engineered to exploit specific regions of the kinase ATP-binding pocket.
The Pharmacophore Map
-
Position 6 (N-6): The Hinge Binder.
-
Function: This position mimics the adenine exocyclic amine of ATP. It forms critical hydrogen bonds with the kinase "hinge" region (e.g., Glu81 and Leu83 in CDK2).
-
Optimization: Bulky hydrophobic groups (e.g., benzylamino, phenylamino) here can displace water molecules and improve entropy-driven binding.
-
-
Position 2 (C-2): The Selectivity Filter.
-
Function: Substituents here point toward the solvent-accessible region or specific "selectivity pockets" unique to certain kinase isoforms.
-
Optimization: Groups like aminoethanol or pyrrolidine (as seen in Roscovitine) enhance solubility and can form additional H-bonds with residues like Gln131.
-
-
Position 9 (N-9): The Ribose Mimic.
-
Function: Occupies the space where the ribose sugar of ATP would sit.
-
Optimization: Alkyl groups (isopropyl, cyclopentyl) are preferred over ribose to prevent phosphorylation by cellular enzymes and improve membrane permeability.
-
The Computational Workflow
The following diagram outlines the integrated pipeline from library generation to dynamic validation.
Figure 1: Integrated CADD workflow for purine derivative optimization. Note the feedback loops for toxicity and induced-fit corrections.
Protocol 1: Structure-Based Docking (CDK2 Focus)
Objective: Identify binding poses that maximize H-bond interactions with the hinge region.
Methodology
-
Protein Preparation:
-
Retrieve CDK2 crystal structure (e.g., PDB ID: 3DDQ or similar Roscovitine-bound structures).
-
Critical Step: Remove crystallographic water molecules except those bridging the ligand and protein (often found near the sugar pocket).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Generate 3D conformers of 2,6,9-trisubstituted derivatives.
-
Minimize energy using the MMFF94 force field to relieve steric clashes.
-
-
Grid Generation:
-
Center the grid box on the co-crystallized ligand (Roscovitine).
-
Dimensions:
Å (sufficient to cover the ATP pocket).
-
-
Docking Execution:
-
Use a Genetic Algorithm (Lamarckian GA).
-
Validation: Re-dock the co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
Å to validate the protocol.
-
Key Interaction Checkpoints
| Residue | Interaction Type | Significance |
| Glu81 | Hydrogen Bond (Backbone) | Essential hinge anchor (Donor/Acceptor). |
| Leu83 | Hydrogen Bond (Backbone) | Essential hinge anchor. |
| Lys33 | Salt Bridge / H-Bond | Catalytic lysine; interaction improves potency. |
| Asp145 | H-Bond | Part of the DFG motif; critical for activation loop stability. |
Protocol 2: Dynamic Validation (MD Simulations)
Static docking often fails to account for protein flexibility. Molecular Dynamics (MD) is required to verify if the specific 2,6,9-substitutions maintain stability over time.
Simulation Protocol
-
System Setup:
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Solvation: TIP3P water box, extending 10 Å from the protein surface.
-
Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.
-
-
Equilibration:
-
NVT Ensemble: Heat to 300 K (100 ps) with position restraints on the ligand/protein backbone.
-
NPT Ensemble: Pressurize to 1 atm (100 ps) to relax density.
-
-
Production Run:
-
Time: Minimum 50–100 ns.
-
Time step: 2 fs (using SHAKE algorithm for H-bonds).
-
-
Analysis Metrics:
-
RMSD (Root Mean Square Deviation): Measures structural stability. A plateau
Å indicates a stable complex. -
RMSF (Root Mean Square Fluctuation): High fluctuation in the "activation loop" is expected, but the "hinge region" (residues 80-85) should remain rigid.
-
Visualization of Binding Mode Logic
The following diagram illustrates the abstract interaction logic required for a successful inhibitor.
Figure 2: Pharmacophore mapping of the 2,6,9-trisubstituted purine. R6 anchors the molecule, while R2 and R9 tune properties.
ADMET Profiling & Druggability
High potency is useless without bioavailability. Purine derivatives often suffer from poor solubility.
In Silico ADMET Standards
We utilize tools like SwissADME or pkCSM to filter candidates based on the following criteria:
-
Lipinski’s Rule of Five:
-
MW < 500 Da.
-
LogP < 5 (Purines with large R6 groups often violate this; aim for LogP 2–4).
-
H-bond donors < 5.
-
H-bond acceptors < 10.[1]
-
-
Toxicity Alerts (PAINS):
-
Screen for Pan-Assay Interference Compounds (PAINS). Purines are generally safe, but reactive side chains (e.g., acrylamides for covalent inhibition) must be flagged.
-
-
Cytochrome P450 Inhibition:
-
Check for CYP3A4 inhibition, which is a common liability for kinase inhibitors.
-
Data Summary: Comparative Analysis
When presenting your results, summarize the progression from Docking to MD using a table similar to the one below.
| Compound ID | R6 Substituent | R2 Substituent | Docking Score (kcal/mol) | MD RMSD (Avg Å) | Lipinski Violations |
| Roscovitine (Ref) | Benzylamino | (R)-1-ethyl-2-hydroxy | -8.2 | 1.8 ± 0.2 | 0 |
| Derivative A | 4-F-Phenylamino | Methyl-piperazine | -9.4 | 1.5 ± 0.1 | 0 |
| Derivative B | Biphenylamino | Aminoethanol | -10.1 | 4.5 ± 1.2 (Unstable) | 1 (LogP) |
Interpretation: Derivative B has a better docking score but fails in MD (high RMSD) and ADMET (LogP), making Derivative A the superior lead despite a slightly lower initial score.
References
-
Špičáková, A. et al. (2025). In vitro and in silico Studies of Interaction of Synthetic 2,6,9-Trisubstituted Purine Kinase Inhibitors BPA-302.[2] Czech Academy of Sciences. 2[3][4][5][6]
-
Hassan, A. et al. (2022).[3][7] Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives. MDPI Pharmaceutics. 8
-
Uesugi, M. et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI Pharmaceuticals. [3][4][5]
-
Yuan, H. et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. NIH / Semantic Scholar. 9
-
Legraverend, M. et al. (2008). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed.[10] 11
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Profiling of 9H-Purin-6-amine Derivatives as Kinase Inhibitors
[1]
Introduction: The Privileged Adenine Scaffold
The 9H-Purin-6-amine core (Adenine) represents one of the most successful templates in kinase drug discovery. Because protein kinases transfer the
Synthetic derivatives of 9H-Purin-6-amine exploit this intrinsic affinity. By modifying specific vectors—typically the C2 , N6 , and N9 positions—researchers can transform this promiscuous binder into a highly selective inhibitor for targets such as CDKs , Bcr-Abl , FLT3 , and BTK .
Mechanism of Action: ATP Competitiveness
These derivatives function primarily as Type I inhibitors . They bind to the active conformation of the kinase (DFG-in), occupying the ATP-binding pocket.
-
N1 & N6-Amino: Form critical "hinge-binding" hydrogen bonds (mimicking ATP's N1 and N6).
-
N9-Position: Substituents here (e.g., isopropyl, cyclopentyl) mimic the ribose moiety of ATP, often improving solubility and pharmacokinetic properties.
-
C2-Position: Substituents here (e.g., aryl, sulfonamides) access the hydrophobic selectivity pocket, distinguishing between closely related kinases (e.g., CDK1 vs. CDK2).
Chemical Basis & Structural Logic (SAR)
To design effective assays, one must understand the Structure-Activity Relationship (SAR) driving the compound's behavior.
Diagram 1: Binding Mode & SAR Logic
This diagram illustrates the interaction between the trisubstituted purine core and the kinase active site.
Caption: Interaction map of 2,6,9-trisubstituted purines. The N1/N6 motif anchors the molecule to the hinge, while C2 and N9 vectors probe distinct pockets to tune selectivity and potency.
Application Note A: Biochemical Potency Determination
Method: ADP-Glo™ Kinase Assay (Luminescent) Objective: Determine the IC50 of derivatives against purified kinase (e.g., CDK2/CyclinA).
Theory
Traditional radiometric assays (
-
Kinase Reaction: Substrate + ATP
Phospho-Substrate + ADP. -
Depletion: Unused ATP is digested (removing background).
-
Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[1][4] Light output
Kinase Activity.[4]
Protocol: IC50 Determination
Note: All volumes are for a 384-well low-volume white plate.
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT. -
Control: Staurosporine (Pan-kinase inhibitor).
Step-by-Step Workflow:
-
Compound Preparation:
-
Prepare a 10-point dose-response series of the 9H-purin-6-amine derivative in DMSO (3-fold serial dilution).
-
Transfer 50 nL of compound to the assay plate (Echo Acoustic Dispenser or pin tool).
-
-
Enzyme Addition (Reaction Start):
-
Add 2.5
L of Kinase/Substrate master mix. -
Critical Check: Ensure enzyme concentration is linear (typically 0.2–5 ng/well) to avoid "ligand depletion" artifacts.
-
Incubate for 10 min at RT (allows compound-enzyme equilibration).
-
-
Substrate Initiation:
-
Add 2.5
L of ATP (at concentration, typically 10–50 M). -
Incubate for 60 min at RT.
-
-
Step 1: ADP-Glo Reagent (Depletion):
-
Add 5
L of ADP-Glo Reagent.[1] -
Incubate for 40 min at RT. Mechanism: Destroys unconsumed ATP.
-
-
Step 2: Kinase Detection Reagent (Detection):
-
Readout:
-
Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Data Analysis:
Calculate % Inhibition relative to Max Signal (DMSO) and Min Signal (No Enzyme). Fit data to a 4-parameter logistic equation:
Application Note B: Intracellular Target Engagement
Method: NanoBRET™ Target Engagement (TE) Assay Objective: Measure the apparent affinity inside live cells, accounting for cell membrane permeability and high intracellular ATP competition (mM range).
Theory
Biochemical IC50s often fail to predict cellular potency because 9H-purin-6-amine derivatives must compete with millimolar concentrations of cellular ATP. NanoBRET uses Bioluminescence Resonance Energy Transfer .[6]
-
Target: Kinase fused to NanoLuc® Luciferase (Energy Donor).
-
Tracer: Cell-permeable fluorescent probe (Energy Acceptor) that binds the ATP pocket.
-
Test Compound: Competes with the Tracer.
-
Signal: Binding of Tracer = High BRET. Displacement by Compound = Low BRET.
Protocol: Live-Cell Engagement
Reagents:
-
HEK293 cells transfected with Kinase-NanoLuc fusion vector.[6]
-
NanoBRET Tracer (e.g., K-4 or K-5 depending on the kinase).
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed transfected cells into a 96-well white tissue culture plate (20,000 cells/well).
-
Allow adhesion (4–6 hours).
-
-
Tracer & Compound Addition:
-
Prepare 20x Tracer solution in Opti-MEM (at
concentration). -
Prepare 20x Test Compound (9H-purin-6-amine derivative) serially diluted.
-
Add 5
L Tracer + 5 L Compound to 90 L cells. -
Self-Validating Control: Include a "No Tracer" well (background) and "High Inhibitor" well (0% occupancy).
-
-
Equilibration:
-
Incubate for 2 hours at 37°C / 5% CO
.
-
-
Substrate Addition:
-
Readout:
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible reader (e.g., GloMax).
-
Calculation:
Data Presentation & Interpretation
The following table exemplifies how to interpret the shift between Biochemical (ADP-Glo) and Cellular (NanoBRET) data for a hypothetical 2,6,9-trisubstituted purine.
| Parameter | Compound A (Example) | Interpretation |
| Biochemical IC50 | 4.5 nM | Highly potent intrinsic binding to the enzyme. |
| Cellular IC50 (NanoBRET) | 120 nM | ~27x shift. Expected due to competition with intracellular ATP (1–5 mM). |
| Cellular EC50 (Viability) | 500 nM | Further shift indicates downstream pathway redundancy or partial target coverage required for phenotype. |
| Selectivity (vs. CDK1) | > 100-fold | Excellent. C2-substitution successfully discriminates between CDK2 and CDK1. |
Diagram 2: Integrated Experimental Workflow
This diagram outlines the critical path from compound synthesis to validated hit.
Caption: Decision tree for profiling purine derivatives. Fail-fast criteria (diamonds) ensure only permeable, potent compounds progress to functional assays.
Expert Troubleshooting & Tips
-
Solubility Issues: 9H-purin-6-amine derivatives can be planar and prone to aggregation.
-
Tip: Always include 0.01% Triton X-100 or Tween-20 in biochemical buffers to prevent promiscuous inhibition by aggregates.
-
-
ATP Concentration:
-
Tip: In ADP-Glo, run the assay at
(ATP) for the kinase. Running at saturating ATP makes it harder to detect competitive inhibitors (IC50 will appear artificially high).
-
-
NanoBRET Tracer Selection:
-
Tip: If the BRET signal is low, the tracer might not bind your specific kinase mutant. Titrate the tracer first to find the
before testing your compounds.
-
References
-
Legraverend, M., et al. "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 2006.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Robers, M.B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015.
-
Vasta, J.D., et al. "NanoBRET™ Target Engagement Intracellular Kinase Assay." Promega Application Notes.
-
Chang, Y.T., et al. "Purine-based inhibitors of inositol-1,4,5-trisphosphate-3-kinase." ChemBioChem, 2002.
High-throughput screening assays for purine-based compounds
Application Note | Version 2.4 | Senior Application Scientist
Abstract
The purine scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the backbone for ATP, GTP, cAMP, and adenosine. Consequently, purine-based libraries are high-value starting points for targeting Kinases, GPCRs (Adenosine Receptors), and Heat Shock Proteins (HSP90). However, this structural ubiquity introduces significant HTS challenges: solubility-driven aggregation, ATP-competitive promiscuity, and autofluorescence. This guide details optimized protocols for screening purine libraries, focusing on acoustic liquid handling, ADP-Glo™ kinase assays, and TR-FRET GPCR interrogation.
Compound Management: The Solubility Paradox
Expertise Insight: Purines are flat, aromatic heterocycles that exhibit strong
Protocol: Acoustic Library Preparation
Objective: Maintain compound integrity by eliminating hydration and minimizing dead volume.
-
Source Plate Preparation:
-
Dissolve solid purine analogs in 100% anhydrous DMSO to a concentration of 10 mM.
-
Centrifuge at 1000 x g for 1 minute to remove micro-bubbles.
-
Store in Cyclic Olefin Copolymer (COC) plates (low DMSO absorption) under nitrogen seal.
-
-
Transfer (Acoustic Droplet Ejection):
-
Use an acoustic liquid handler (e.g., Echo® 650) to transfer 2.5 nL – 50 nL directly from the source to the destination assay plate.
-
Why: Acoustic transfer eliminates tips (no cross-contamination) and prevents water uptake, as the source plate is inverted and only exposed for milliseconds.
-
-
Intermediate Dilution (Optional but Recommended):
-
For
curves, backfill wells with DMSO to normalize the final DMSO concentration (typically <1%) across all data points.
-
Visualization: Acoustic Workflow
Figure 1: Acoustic transfer workflow minimizing DMSO hydration and purine precipitation.
Biochemical HTS: Kinase Screening (ADP-Glo™)
Target Class: Kinases (CDKs, Auroras, BTK).
Method: ADP-Glo™ (Promega).[1][2]
Rationale: Purine analogs are predominantly ATP-competitive. Traditional ATP-depletion assays (like Kinase-Glo) lose sensitivity at high ATP concentrations required to mimic physiological conditions. ADP-Glo measures the product (ADP), offering a high signal-to-background ratio even at
Critical Parameter: The ATP Balance
You must screen at
-
If
: You will miss moderate potency purine inhibitors (competitive displacement is too hard). -
If
: The enzyme kinetics are unstable, leading to high variability.
Step-by-Step Protocol (384-well Low Volume)
Reagents:
-
1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Kinase Detection Reagent (converts ADP to ATP -> Light).
Workflow:
-
Compound Addition: Dispense 10 nL of Purine Library (10 mM stock) into 384-well white plates (Final conc: 10 μM).
-
Enzyme Addition: Add 2 μL of Kinase (e.g., CDK2/CyclinA) diluted in 1X Buffer.
-
Incubate 10 min RT. Allows compound to bind the ATP pocket before competition starts.
-
-
Substrate Initiation: Add 2 μL of Substrate/ATP Mix (
).-
Incubate 60 min at RT.
-
-
ADP-Glo Reaction (Step 1): Add 4 μL of ADP-Glo Reagent.
-
Incubate 40 min at RT. (Crucial: This burns off all unreacted ATP).
-
-
Detection (Step 2): Add 8 μL of Kinase Detection Reagent.
-
Incubate 30 min at RT.
-
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Visualization: ADP-Glo Mechanism
Figure 2: The bi-phasic mechanism of ADP-Glo, converting kinase product (ADP) into a quantifiable light signal.[1][3]
Cell-Based HTS: GPCR Screening (TR-FRET)
Target Class: Adenosine Receptors (
Protocol: Receptor Agonist Screen
System: HEK293 cells overexpressing human
-
High Signal (FRET) = Low cAMP (Inactive compound).
-
Low Signal (No FRET) = High cAMP (Agonist).
Workflow:
-
Cell Plating: Dispense 2,000 cells/well (5 μL) in white 384-well low-volume plates.
-
Stimulation: Add 2.5 μL of Purine Library + 2.5 μL of IBMX (PDE inhibitor, prevents cAMP breakdown).
-
Incubate 30 min at 37°C.
-
-
Lysis & Detection:
-
Add 5 μL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Add 5 μL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
-
Equilibrium: Incubate 1 hour at RT (dark).
-
Read: TR-FRET Reader (Excitation: 337nm).
-
Read Emission 1: 620 nm (Donor Ref).
-
Read Emission 2: 665 nm (Acceptor FRET).
-
Calculation: Ratio =
.
-
Data Analysis & Hit Validation
The "False Positive" Trap: Purine compounds are notorious for two artifacts:
-
Aggregation: Forming colloidal particles that sequester enzymes non-specifically.
-
Quenching: The purine ring can absorb UV/Blue light, interfering with fluorescence intensity assays (less of an issue with TR-FRET/Luminescence).
Validation Table: Troubleshooting & Controls
| Observation | Potential Cause | Validation Step |
| High Potency (Steep Hill Slope > 2) | Colloidal Aggregation | Add 0.01% Triton X-100 to assay buffer. If activity is lost, it was an aggregator (False Positive). |
| Signal Drop in FRET Donor (620nm) | Compound Quenching | Check raw donor emission. If suppressed >20% vs DMSO, compound interferes with optics. |
| Activity in "No Enzyme" Control | Luciferase Inhibition | Run a "Counter-Screen" using only the detection reagents + ADP. If signal drops, compound kills Luciferase. |
| Bell-Shaped Curve | Solubility Limit | Check compound precipitation in buffer using nephelometry. |
Visualization: Hit Triage Logic
Figure 3: Logical flow for filtering purine-based false positives (PAINS) and aggregators.
References
-
Simpson, P. B. (2010). ATP-competitive inhibitors: A privileged scaffold approach. Journal of Biomolecular Screening. Retrieved from [Link]
-
BellBrook Labs. (2023). Transcreener® ADP2 TR-FRET Red Kinase Assay. Retrieved from [Link]
-
Cisbio (Revvity). (2023). cAMP Gs Dynamic Kit - HTRF Assays. Retrieved from [Link]
-
Waybright, T. J., et al. (2009).[4] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link][4]
Sources
Methods for evaluating the cytotoxic activity of N-(purin-6-yl)aminopolymethylene carboxylic acids
Application Note: Evaluation of Cytotoxic Activity in N-(purin-6-yl)aminopolymethylene Carboxylic Acids
Introduction & Scientific Rationale
N-(purin-6-yl)aminopolymethylene carboxylic acids represent a specialized class of purine conjugates where the N6-position of the purine ring is modified with an amino acid residue via a polymethylene linker. These compounds function primarily as antimetabolites and kinase inhibitors (specifically Cyclin-Dependent Kinases, CDKs).
The length of the polymethylene linker (
Mechanism of Action: Unlike non-specific alkylating agents, these derivatives often induce cytotoxicity by:
-
Competitive Inhibition: Mimicking ATP to block kinase phosphorylation sites.
-
DNA Biosynthesis Interference: Acting as false substrates during the S-phase of the cell cycle.
-
Apoptosis Induction: Triggering the mitochondrial (intrinsic) apoptotic pathway.
Compound Preparation & Handling
Challenge: These compounds often exhibit poor aqueous solubility due to the aromatic purine core and the polymethylene chain. Solution: Proper solubilization is the prerequisite for reproducible IC50 data.
-
Stock Solution: Dissolve lyophilized compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–20 mM.
-
Quality Control: Verify clarity; sonicate at 37°C if turbidity persists.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades activity).
-
Working Solution: Dilute in serum-free culture medium immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.
Primary Screening: MTT Cell Viability Assay
The MTT assay is the gold standard for establishing the half-maximal inhibitory concentration (IC50). It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in metabolically active cells.
Experimental Design
-
Controls:
-
Negative (Vehicle): Cells + Media + 0.5% DMSO.
-
Positive: Cisplatin or Doxorubicin (standard DNA intercalators).
-
Blank: Media only (no cells).
-
-
Replicates: Pentaplicate (n=5) for statistical robustness.
Protocol Steps
-
Seeding:
-
Harvest cells (e.g., MCF-7, HCT-116, or 4T1) during the log phase.
-
Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
-
Critical: Incubate for 24 hours to allow attachment and flattening.
-
-
Treatment:
-
Remove old media. Add 100 µL of fresh media containing the test compound.
-
Dose Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 10, 50, 100 µM).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours. Observation: Look for dark purple formazan crystals.
-
-
Solubilization:
-
Aspirate media carefully (do not disturb crystals).
-
Add 150 µL DMSO. Shake plate orbitally (150 rpm) for 10 mins.
-
-
Measurement:
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
-
Data Analysis Formula
[1]Secondary Validation: Cell Cycle Analysis (Flow Cytometry)
Cytotoxicity in purine analogs is often preceded by cell cycle arrest. This assay distinguishes between cytostatic effects (arrest) and cytotoxic effects (death).
Rationale
N-(purin-6-yl) derivatives typically block the G1/S transition (CDK inhibition) or cause S-phase arrest (DNA synthesis block).
Protocol Steps
-
Synchronization: Starve cells in serum-free media for 12 hours (synchronizes population at G0/G1).
-
Treatment: Treat cells with the IC50 concentration (determined in Step 3) for 24 hours.
-
Fixation:
-
Harvest cells (trypsinize) and wash with cold PBS.
-
Add dropwise to 70% ice-cold ethanol while vortexing.
-
Store at -20°C for >2 hours (permeabilizes membrane).
-
-
Staining:
-
Wash ethanol out with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide binds DNA; RNase degrades RNA to prevent artifacts).
-
Incubate 30 mins at 37°C in the dark.
-
-
Acquisition:
-
Analyze on a Flow Cytometer (e.g., BD FACSCanto).
-
Gate single cells (Area vs. Width/Height) to exclude doublets.
-
Quantify % cells in Sub-G1 (Apoptosis), G0/G1, S, and G2/M phases.
-
Mechanistic Confirmation: Annexin V/PI Apoptosis Assay
To confirm that the reduction in viability is due to programmed cell death (apoptosis) rather than necrosis (which causes inflammation).
-
Annexin V: Binds exposed Phosphatidylserine (PS) on the outer membrane (Early Apoptosis).
-
Propidium Iodide (PI): Enters only cells with compromised membranes (Late Apoptosis/Necrosis).
Expected Outcome for Purine Derivatives:
-
Early (6-12h): Annexin V(+)/PI(-)
-
Late (24-48h): Annexin V(+)/PI(+)
Visualizations
Figure 1: Experimental Workflow
A high-level overview of the evaluation pipeline.
Caption: Step-by-step workflow for evaluating purine derivative cytotoxicity, from solubilization to mechanistic profiling.
Figure 2: Purine Analog Signaling Pathway
Mechanistic causality of the observed cytotoxicity.
Caption: Proposed mechanism of action: Competitive ATP inhibition and antimetabolite activity leading to apoptosis.
Summary of Key Data Metrics
| Assay Type | Key Metric | Interpretation for Purine Derivatives |
| MTT / SRB | IC50 (µM) | <10 µM = Potent; 10–50 µM = Moderate; >50 µM = Inactive. |
| Cell Cycle | % G1 or S Phase | Accumulation in S-phase suggests DNA synthesis block. Accumulation in G1 suggests CDK inhibition. |
| Apoptosis | Annexin V+/PI- | Indicates early apoptosis (clean mechanism). |
| Selectivity | SI Index | IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is desired.[2] |
References
-
Luzina, O. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. Available at: [Link]
-
National Institutes of Health (NIH). MTT Assay Protocol for Cell Viability. Assay Guidance Manual. Available at: [Link]
Sources
Experimental Design for In Vivo Studies with 9-Substituted Purines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the design and execution of in vivo studies involving 9-substituted purines. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind critical experimental choices, empowering researchers to conduct robust, reproducible, and insightful preclinical investigations. We will explore key aspects from compound formulation and animal model selection to pharmacokinetic/pharmacodynamic (PK/PD) analysis and target engagement verification. The protocols provided herein are designed to be self-validating, incorporating controls and endpoints that ensure the scientific integrity of the findings. This guide is intended to serve as a foundational resource for researchers in both academic and industrial settings who are focused on advancing 9-substituted purines through the preclinical development pipeline.
Introduction to 9-Substituted Purines and Their Therapeutic Potential
Purines are fundamental heterocyclic aromatic organic compounds, integral to numerous biological processes as components of DNA, RNA, and essential cofactors.[1] Synthetic modification of the purine scaffold has yielded a rich class of molecules with diverse therapeutic applications.[1] Among these, 9-substituted purines have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, virology, and immunology.
The substitution at the N9 position of the purine ring is a key determinant of the biological activity of these compounds, influencing their interaction with target proteins and their metabolic stability. Many 9-substituted purines function as antagonists or inhibitors of key cellular enzymes, such as cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[2][3] Overexpression or dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] By mimicking the natural purine substrates, 9-substituted purines can bind to the ATP-binding pocket of CDKs, inhibiting their kinase activity and leading to cell cycle arrest and apoptosis.
Beyond CDK inhibition, 9-substituted purines have been shown to induce apoptosis through various other mechanisms, making them a versatile class of molecules for anticancer drug development. The successful clinical application of purine analogs like fludarabine and cladribine in hematological malignancies underscores the therapeutic potential of this compound class. This guide will provide the necessary framework to rigorously evaluate novel 9-substituted purines in preclinical in vivo models.
Foundational Principles of In Vivo Study Design
A well-designed in vivo study is paramount for the successful translation of a promising 9-substituted purine from the bench to the clinic. The primary objectives of early-stage in vivo studies are to assess the compound's efficacy, establish a preliminary safety profile, and understand its pharmacokinetic and pharmacodynamic properties.
The "4Rs" of Animal Research
All animal studies must be conducted in accordance with the principles of the "4Rs": Replacement, Reduction, Refinement, and Responsibility . This ethical framework guides the humane use of animals in research.
-
Replacement: Utilizing non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
-
Responsibility: Ensuring that all personnel involved in animal studies are properly trained and that the research is scientifically and ethically sound.
Key Considerations for Study Design
A robust in vivo study design should be meticulously planned before the first animal is dosed. Key considerations include:
-
Clear Objectives: Define the primary and secondary endpoints of the study.
-
Appropriate Animal Model: Select a model that recapitulates the human disease of interest.
-
Dose Selection and Regimen: Determine the appropriate dose levels and frequency of administration.
-
Route of Administration: Choose a route that is clinically relevant and appropriate for the compound's properties.
-
Group Size and Statistical Power: Ensure that the study is adequately powered to detect meaningful differences between groups.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Preclinical Study Workflow: A Visual Guide
The following diagram illustrates a typical workflow for an in vivo efficacy study of a 9-substituted purine.
Caption: A generalized workflow for preclinical in vivo studies of 9-substituted purines.
Compound Formulation: Overcoming Solubility Challenges
Many small molecule inhibitors, including 9-substituted purines, exhibit poor aqueous solubility. This presents a significant hurdle for in vivo studies, as it can lead to low and variable oral bioavailability.[5][6] Therefore, developing an appropriate formulation is a critical first step.
Common Formulation Strategies
The choice of formulation will depend on the physicochemical properties of the compound and the intended route of administration.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Solutions | The compound is dissolved in a simple aqueous vehicle (e.g., saline, PBS). | Simple to prepare, suitable for intravenous administration. | Only applicable to highly soluble compounds. |
| Co-solvent Systems | A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG-400) and an aqueous vehicle. | Can significantly increase the solubility of poorly soluble compounds.[5] | May cause toxicity at high concentrations of the co-solvent. |
| Suspensions | The compound is suspended as fine particles in an aqueous vehicle, often with a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80). | Suitable for oral and intraperitoneal administration of insoluble compounds. | Can lead to variable absorption, potential for particle aggregation. |
| Lipid-Based Formulations | The compound is dissolved or suspended in a lipid vehicle (e.g., corn oil, sesame oil). | Can enhance the oral bioavailability of lipophilic compounds.[5] | May not be suitable for all compounds, potential for vehicle-related effects. |
| Nanocrystals | The particle size of the compound is reduced to the nanometer range, increasing the surface area for dissolution.[7] | Can improve the dissolution rate and bioavailability of poorly soluble compounds.[7] | Requires specialized equipment for preparation. |
Protocol: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a co-solvent formulation suitable for oral administration in mice.
Materials:
-
9-substituted purine compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration of the dosing solution. This will be based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the required amount of the 9-substituted purine compound and place it in a sterile conical tube.
-
Add a small volume of DMSO to the tube to dissolve the compound. The final concentration of DMSO in the dosing solution should ideally be less than 10%.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care must be taken to avoid compound degradation.
-
Add the required volume of PEG-400 to the tube and vortex to mix. A common co-solvent ratio is 10% DMSO, 40% PEG-400, and 50% water.
-
Slowly add the sterile water for injection to the tube while vortexing to bring the solution to the final volume.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized by adjusting the co-solvent ratios or by using a different formulation strategy.
-
Store the formulation appropriately based on the stability of the compound. For many compounds, storage at 4°C protected from light is recommended.
Animal Model Selection: Choosing the Right System
The choice of animal model is a critical determinant of the translational relevance of an in vivo study. The ideal model should accurately recapitulate the key features of the human disease being studied.
Common Cancer Models for In Vivo Efficacy Studies
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[8][9] | Relatively inexpensive and easy to establish, reproducible tumor growth.[8] | Lacks the heterogeneity and microenvironment of human tumors.[8] |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are implanted into immunodeficient mice.[8][10] | Preserves the heterogeneity and microenvironment of the original tumor, better predictive of clinical response.[8][10] | More expensive and time-consuming to establish, higher variability.[10] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors that mimic human cancers.[9][10] | Tumors arise in a natural, immunocompetent environment, allowing for the study of immune-oncology agents.[10] | Can be expensive and time-consuming to develop, tumor latency can be variable.[10] |
| Syngeneic Models | Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Allows for the study of the immune response to tumors and immunotherapies. | Limited availability of cell lines for some cancer types. |
In Vivo Experimental Protocols
The following protocols provide step-by-step guidance for common procedures in in vivo studies. All procedures should be performed by trained personnel and in accordance with an approved IACUC protocol.
Protocol: Intraperitoneal (IP) Injection in Mice
Materials:
-
Sterile syringe (1 mL or smaller)
-
Sterile needle (25-27 gauge)[11]
-
Dosing solution
-
70% ethanol
-
Gauze pads
Procedure:
-
Restrain the mouse by gently grasping the loose skin over the shoulders and neck. The abdomen should be facing upwards.
-
Tilt the mouse's head downwards at a 30-45 degree angle. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.[12][13]
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[11][14]
-
Cleanse the injection site with a 70% ethanol wipe.
-
Insert the needle with the bevel facing up at a 15-20 degree angle to the abdominal wall. The needle should be inserted just deep enough to penetrate the peritoneal cavity.
-
Aspirate gently by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site.
-
Inject the dosing solution slowly and steadily. The maximum recommended injection volume for mice is 10 mL/kg.[11]
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad if necessary.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol: Oral Gavage in Mice
Materials:
-
Sterile syringe
-
Flexible or rigid gavage needle (18-20 gauge for adult mice)[15]
-
Dosing solution
-
Water or a non-toxic lubricant
Procedure:
-
Measure the appropriate length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark the needle at the point corresponding to the mouth.[15][16]
-
Restrain the mouse by scruffing the back of the neck to immobilize the head. The mouse should be held in an upright position.
-
Gently moisten the tip of the gavage needle with water or a lubricant.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[17] The mouse should swallow as the needle is advanced.
-
If any resistance is met, do not force the needle. Withdraw it and try again.
-
Once the needle has reached the predetermined depth, administer the dosing solution slowly and smoothly. The maximum recommended gavage volume for mice is 10 mL/kg.[17]
-
Withdraw the needle in a smooth, swift motion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[17]
Protocol: Blood Collection for Pharmacokinetic (PK) Analysis
Serial blood sampling from the same animal is often preferred for PK studies as it reduces the number of animals required and minimizes inter-animal variability.[18]
Materials:
-
Lancets or small gauge needles
-
Micro-hematocrit tubes or other collection vials
-
Anesthetic (if required by the protocol)
-
Warming lamp (optional)
Procedure (Saphenous Vein):
-
Gently warm the mouse under a heat lamp for a few minutes to dilate the blood vessels.
-
Place the mouse in a restraint tube.
-
Shave the fur over the lateral aspect of the hind leg to expose the saphenous vein.
-
Apply a small amount of petroleum jelly over the vein to help the blood to bead up.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood into a micro-hematocrit tube. The maximum recommended blood collection volume from a single bleed is typically 10% of the total blood volume.[19]
-
Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
-
Return the mouse to its cage and monitor.
Protocol: Tissue Harvesting for Pharmacodynamic (PD) Analysis
Materials:
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin or another appropriate fixative
-
Liquid nitrogen
-
Cryovials or other storage containers
Procedure:
-
Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the tumor and other tissues of interest. Work quickly to minimize post-mortem changes in the tissue.[20]
-
For immunohistochemistry (IHC), place the tissue in a cassette and fix in 10% neutral buffered formalin for 24-48 hours.
-
For western blotting or other molecular analyses, snap-freeze the tissue in liquid nitrogen and store at -80°C until use.[20]
Pharmacodynamic Analysis: Assessing Target Engagement and Efficacy
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is reaching its target and exerting the desired biological effect. For 9-substituted purines that act as CDK inhibitors and induce apoptosis, key PD endpoints include assessing CDK pathway inhibition and quantifying apoptosis in tumor tissue.
Signaling Pathway for CDK Inhibition and Apoptosis Induction
The following diagram illustrates a simplified signaling pathway that can be targeted by 9-substituted purines.
Caption: Simplified signaling pathway of CDK inhibition by 9-substituted purines leading to apoptosis.
Protocol: Immunohistochemistry (IHC) for Cleaved Caspase-3
Cleaved caspase-3 is a key executioner caspase and a widely used marker of apoptosis. This protocol outlines the steps for detecting cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections by incubating them in xylene followed by a graded series of ethanol solutions and finally water.[11]
-
Perform antigen retrieval by heating the slides in antigen retrieval solution. This unmasks the antigenic epitopes that may have been cross-linked by formalin fixation.[11]
-
Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.
-
Block non-specific antibody binding by incubating the slides in blocking buffer.
-
Incubate the slides with the primary antibody (rabbit anti-cleaved caspase-3) overnight at 4°C.[11]
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash the slides and incubate with the streptavidin-HRP conjugate.
-
Develop the color by incubating the slides with the DAB chromogen substrate. This will produce a brown precipitate at the sites of cleaved caspase-3 expression.
-
Counterstain the slides with hematoxylin to visualize the cell nuclei.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides using a brightfield microscope and quantify the percentage of cleaved caspase-3 positive cells.
Protocol: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another widely used method for detecting apoptosis by labeling the fragmented DNA in apoptotic cells.[1][9]
Materials:
-
FFPE tissue sections on charged slides
-
Proteinase K for permeabilization
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Stop/wash buffer
-
Fluorescent mounting medium with DAPI
Procedure:
-
Deparaffinize and rehydrate the tissue sections as described for IHC.
-
Permeabilize the tissue by incubating the slides with proteinase K.[1][9]
-
Incubate the slides with the TdT reaction mix in a humidified chamber at 37°C. This will label the 3'-OH ends of the fragmented DNA.[1]
-
Stop the reaction by washing the slides with the stop/wash buffer.
-
Mount the slides with a fluorescent mounting medium containing DAPI to counterstain the nuclei.
-
Image the slides using a fluorescence microscope. TUNEL-positive cells will show bright fluorescence.
Data Analysis and Interpretation
The final step in any in vivo study is the analysis and interpretation of the data. All data should be analyzed using appropriate statistical methods to determine the significance of the findings.
Key Endpoints for Efficacy Studies:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in tumor volume between the treated and control groups.
-
Tumor Growth Delay (TGD): The difference in the time it takes for tumors in the treated and control groups to reach a certain size.
-
Increase in Lifespan (ILS): In survival studies, this is the percentage increase in the median survival time of the treated group compared to the control group.
Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
Pharmacodynamic Endpoints:
-
Target Engagement: Reduction in the phosphorylation of downstream targets of CDKs (e.g., pRb).
-
Apoptosis: Percentage of cleaved caspase-3 or TUNEL-positive cells in the tumor.
Conclusion
The successful preclinical development of 9-substituted purines requires a rigorous and well-planned approach to in vivo studies. This guide has provided a comprehensive overview of the key considerations and protocols for designing and executing these studies. By adhering to the principles of scientific integrity, ethical animal use, and robust experimental design, researchers can generate high-quality data that will be critical for advancing these promising therapeutic agents to the clinic.
References
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Ant-Knockout Mice. (n.d.). Immunohistochemistry (IHC) Detection of Caspase-3 in Mouse Tumors. Retrieved from [Link]
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Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]
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University of Queensland. (2027, May). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]
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Bio-protocol. (2023, September 20). Intraperitoneal Injection of Neonatal Mice. Retrieved from [Link]
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Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Retrieved from [Link]
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UBC Animal Care Committee. (2021, February 15). UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie, 64(9), 800-806.
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NC3Rs. (2013, December 11). Blood sampling: Mouse. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Preclinical Imaging & Radiochemistry. Retrieved from [Link]
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JoVE. (2023, April 30). Video: The TUNEL Assay. Retrieved from [Link]
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iHisto. (n.d.). TUNEL Staining: Identifying Apoptotic Cells via DNA Fragmentation. Retrieved from [Link]
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Sino Biological. (n.d.). Apoptosis TUNEL Staining Protocol. Retrieved from [Link]
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Abbexa. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved from [Link]
- Wang, J., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(17), e1575.
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Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
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TransCure bioServices. (2025, August 7). Blood sampling in mice. Retrieved from [Link]
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University of Utah. (n.d.). Tissue Harvest Protocol. Retrieved from [Link]
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National Cancer Institute. (n.d.). Clinical Pharmacodynamic Biomarker Assays. Retrieved from [Link]
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Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery. Retrieved from [Link]
- Marchal, S., et al. (2009). Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma. The Journal of Histochemistry and Cytochemistry, 57(3), 289–300.
- Larsson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 57–64.
- Vlahos, C. J., et al. (2017). Selective CDK4/6 and CDK9 inhibitors. a Live cell engagement potency... Scientific Reports, 7(1), 1–12.
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Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Retrieved from [Link]
- Zhang, Y., et al. (2025, April 23). In vivo analysis techniques for antibody drug: Recent advances and methodological insights. TrAC Trends in Analytical Chemistry, 184, 117961.
- Jackson, R. C. (2012). Pharmacodynamic Modelling of Biomarker Data in Oncology. Current Drug Metabolism, 13(7), 967–974.
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Promega Connections. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved from [Link]
- Asghar, U., et al. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers.
- Chen, P., et al. (2017). Biological specificity of CDK4/6 inhibitors. Oncotarget, 8(26), 43679–43690.
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University of North Carolina at Chapel Hill. (n.d.). Spleen, Lymph Node, and BAL Harvest Protocol for ELISpot, Cytokine ELISA, and Flow. Retrieved from [Link]
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University of California, San Diego. (n.d.). Summary of Optimal Harvesting and Processing of Mouse Organs for Histopathological Examination. Retrieved from [Link]
- Malumbres, M. (2011). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 16(12), 9882–9903.
- Hulpia, F., et al. (2026, February 13). Screening of purine nucleoside analogues against intracellular Toxoplasma gondii. bioRxiv.
- Wang, Y., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry, 10, 959695.
- Otaki, H., et al. (2019). Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico. Scientific Reports, 9(1), 1–10.
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Technical Support Center: Synthesis of 9-Phenyl-9H-purin-6-amine
Welcome to the technical support center for the synthesis of 9-phenyl-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve the yield and purity of your target compound.
Introduction to 9-Phenyl-9H-purin-6-amine Synthesis
9-Phenyl-9H-purin-6-amine, also known as N6-phenyladenine, is a purine derivative with significant interest in medicinal chemistry due to its potential biological activities. The synthesis of this and related 9-arylpurines is a key step in the development of various therapeutic agents. This guide will focus on troubleshooting common issues encountered during its synthesis, primarily via two major pathways: traditional cyclization methods and modern cross-coupling reactions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 9-phenyl-9H-purin-6-amine, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After carrying out the reaction and work-up, analysis (e.g., TLC, LC-MS) shows a low yield of the desired product or its complete absence.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Cyclization (Traube Synthesis) | The Traube purine synthesis, a common method, involves the condensation of a pyrimidine with a formic acid derivative. Incomplete reaction of the starting 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with triethyl orthoformate and acetic anhydride can lead to low yields.[1] | Ensure all reagents are pure and dry. Acetic anhydride can be particularly susceptible to hydrolysis. Gently heat the reaction mixture to 70-80°C under an inert atmosphere (e.g., argon) and monitor the reaction progress by TLC until the starting material is consumed.[1] |
| Inactive Catalyst (Cross-Coupling) | For cross-coupling methods like the Buchwald-Hartwig amination, the palladium catalyst's activity is crucial.[2][3] The Pd(0) active species can be oxidized or poisoned by impurities. | Use a pre-catalyst that readily forms the active Pd(0) species. Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar) to prevent catalyst deactivation. Degas all solvents and reagents thoroughly. |
| Incorrect Base Selection | The choice and strength of the base are critical for both cyclization and cross-coupling reactions. An inappropriate base can lead to side reactions or failure to deprotonate the amine/purine. | For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice depends on the specific ligand and substrate. For the final amination step in the Traube synthesis, ammonia in methanol is typically used.[1] |
| Poor Ligand Choice (Cross-Coupling) | The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. A mismatch between the ligand and the substrate can halt the reaction. | For N-arylation of purines, bulky electron-rich phosphine ligands such as Xantphos or DPEphos are often effective.[4] The optimal ligand may need to be screened for your specific reaction conditions. |
| Unsuitable Solvent | The solvent's polarity and boiling point can significantly impact reaction rates and solubility of reagents. | For Buchwald-Hartwig aminations, anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used.[5][6] For the Traube synthesis, the initial step often uses a mixture of triethyl orthoformate and acetic anhydride, while the final amination is typically done in methanol.[1] |
Problem 2: Formation of Significant Side Products
Symptom: TLC or LC-MS analysis reveals the presence of one or more major unintended products, reducing the yield and complicating purification.
| Potential Cause | Explanation | Recommended Solution |
| N7 vs. N9 Arylation | Purines have multiple nitrogen atoms that can be arylated. While N9 is generally the thermodynamically favored product, N7 arylation can occur, especially under certain conditions. | The regioselectivity can be influenced by the catalyst system and reaction conditions. For copper-catalyzed Ullmann-type reactions, the choice of ligand and solvent can direct the arylation to the N9 position.[7] |
| Diarylation | In some cases, diarylation can occur, particularly at the C8 position of the purine ring in addition to the desired N9-arylation.[8] | Carefully control the stoichiometry of the aryl halide. Using a slight excess of the purine starting material can help minimize diarylation. Reaction temperature and time can also be optimized to favor mono-arylation. |
| Hydrodehalogenation | In palladium-catalyzed reactions, a common side reaction is the reduction of the aryl halide starting material to the corresponding arene.[2] This is often caused by β-hydride elimination. | Optimize the ligand and base combination. Using a bulkier ligand can sometimes suppress β-hydride elimination. Ensure the reaction is run under strictly anhydrous conditions. |
| Ring Opening | The purine ring can be susceptible to cleavage under harsh basic or acidic conditions, especially at elevated temperatures.[9] | Use milder bases where possible. If high temperatures are required, minimize the reaction time. Monitor the reaction progress closely to avoid prolonged exposure to harsh conditions. |
Problem 3: Difficulty in Product Purification
Symptom: The crude product is a complex mixture, and standard purification techniques (e.g., column chromatography, recrystallization) fail to yield the pure desired compound.
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Byproducts | Side products, such as positional isomers (N7-aryl) or unreacted starting materials, may have very similar polarities to the desired N9-phenyl product, making chromatographic separation challenging. | For silica gel chromatography, a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can improve separation.[10] |
| Product Insolubility | The product may have limited solubility in common chromatography solvents, leading to streaking on TLC plates and poor separation on a column. | If solubility is an issue in normal-phase chromatography, consider reverse-phase chromatography (C18 silica) with a suitable solvent system (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA).[10] |
| Residual Catalyst | Palladium or copper catalysts can contaminate the final product. | The crude product can be filtered through a plug of celite or silica gel to remove a significant portion of the metal catalyst. Specific metal scavengers can also be employed if necessary. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing 9-phenyl-9H-purin-6-amine: the Traube synthesis or a cross-coupling reaction?
A1: Both routes have their advantages. The Traube synthesis is a classical and often high-yielding method that builds the purine ring from an imidazole precursor.[1] It can be a cost-effective approach for large-scale synthesis. However, it is a multi-step process. Cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, offer a more direct approach by forming the C-N bond between a pre-formed purine and an aryl halide.[2][11] These methods are often more versatile for creating a library of analogs but may require more expensive catalysts and ligands, and careful optimization to ensure good yields and regioselectivity.
Q2: What is the role of the ligand in a Buchwald-Hartwig amination for this synthesis?
A2: The ligand plays a critical role in the catalytic cycle. It stabilizes the palladium(0) active species, facilitates the oxidative addition of the aryl halide, promotes the coordination of the amine, and enables the final reductive elimination to form the desired C-N bond and regenerate the catalyst.[2][6] The steric and electronic properties of the ligand are key to the reaction's success, influencing reaction rate, yield, and the suppression of side reactions.[12]
Q3: Can I use an arylboronic acid instead of an aryl halide for the N-arylation of the purine?
A3: Yes, the Chan-Lam coupling reaction utilizes arylboronic acids for N-arylation, typically with a copper catalyst. This can be an effective alternative to palladium-catalyzed methods and may offer different substrate scope and functional group tolerance.
Q4: How can I confirm that I have synthesized the N9-phenyl isomer and not the N7-phenyl isomer?
A4: The most definitive method for structure elucidation is single-crystal X-ray crystallography. However, spectroscopic methods are more commonly used. 1H and 13C NMR spectroscopy can distinguish between the N9 and N7 isomers. The chemical shifts of the purine protons, particularly H-2 and H-8, will differ between the two isomers. 2D NMR techniques like HMBC and NOESY can also provide crucial information about the connectivity and spatial relationships within the molecule to confirm the position of the phenyl group.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Standard laboratory safety practices should always be followed. Specifically, palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many of the solvents used, such as toluene and dioxane, are flammable and have associated health risks. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow & Visualization
Workflow for Buchwald-Hartwig Amination
The following diagram illustrates a typical workflow for the synthesis of 9-phenyl-9H-purin-6-amine via a palladium-catalyzed Buchwald-Hartwig amination.
Caption: A generalized workflow for the Buchwald-Hartwig synthesis.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram outlines the key steps in the catalytic cycle for the formation of the C-N bond.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
References
- Yahyazadeh, A., & Habibi, F. (2007). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. Asian Journal of Chemistry, 19(1), 372.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Forero-Cortés, P. A., & Haydl, A. M. (2019). Catalytic N-modification of α-amino acids and small peptides with phenol under bio-compatible conditions. Organic Process Research & Development, 23(7), 1478-1483.
- Guntupalli, P., & Lakshman, M. K. (2015).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Yahyazadeh, A., & Habibi, F. (2007). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles.
- Lakshman, M. K., et al. (2025).
-
Organic-Chemistry.org. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
OpenOChem. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Aston University. (2008). Site-selective direct arylation of unprotected adenine nucleosides mediated by palladium and copper: insights into the reaction mechanism. Aston Research Explorer.
-
PubChem. (n.d.). 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)-. Retrieved from [Link]
- Lakshman, M. K., et al. (2024). Purinyl N-directed aroylation of 6-arylpurine ribo- and 2'- deoxyribonucleosides, and mechanistic insights. ChemRxiv.
-
MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]
-
ResearchGate. (2014). Direct N9-arylation of purines with aryl halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Retrieved from [Link]
-
PubMed. (2012). Efficient synthesis and anti-enteroviral activity of 9-arylpurines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Purinyl N-Directed Aroylation of 6-Arylpurine Ribo- and 2'- Deoxyribonucleosides, and Mechanistic Insights. Retrieved from [Link]
-
PubMed. (2009). High-yielding two-step synthesis of 6,8-disubstituted N-9-unprotected purines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N⁹‐(ortho‐halogenatedaryl)purines and N‐directed C−H Activation. Retrieved from [Link]
-
ACS Publications. (2009). Microwave-Assisted Synthesis of 9-Arylpurines. Retrieved from [Link]
-
ACS Publications. (2009). Mediated Direct Arylation of 2′-Deoxyadenosines: Mechanistic Role of Cu(I) and Reactivity Comparisons with Related Purine Nucleosides. Retrieved from [Link]
-
ACS Publications. (n.d.). Potential Purine Antagonists XXI. Preparation of Some 9-Phenyl-6-substituted Purines. Retrieved from [Link]
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Solubility Issues of 9H-Purin-6-amine Derivatives
Welcome to the technical support guide for managing and overcoming the aqueous solubility challenges associated with 9H-Purin-6-amine (adenine) and its derivatives. These compounds are fundamental in various research and drug development pipelines, yet their poor aqueous solubility is a frequent and significant experimental hurdle. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs): The "Why" Behind Solubility Issues
Q1: Why are my 9H-Purin-6-amine derivatives so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of adenine and its derivatives stems from a combination of their fundamental physicochemical properties:
-
High Crystal Lattice Energy: The planar purine structure allows for strong intermolecular π-π stacking and hydrogen bonding in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart during dissolution.
-
Hydrophobicity: While the purine core contains nitrogen and amine groups capable of hydrogen bonding, the overall molecule, especially with larger, nonpolar substitutions at positions like N6 or C8, is substantially hydrophobic.
-
Weakly Basic Nature: Adenine is a weak base. Its solubility is pH-dependent, but it is not sufficiently basic to dissolve readily in neutral water.[1][2] The pKa values for protonation and deprotonation are far from neutral pH.[1][3][4][5]
Troubleshooting Guide: A Step-by-Step Workflow for Solubilization
This section is designed as a decision-making workflow. Start with the simplest, least disruptive methods and proceed to more complex techniques as required by your compound and experimental design.
Caption: A tiered decision workflow for solubilizing 9H-Purin-6-amine derivatives.
Q2: I've tried vortexing and gentle warming, but my compound won't dissolve. What's next?
A2: If physical methods are insufficient, the next step is to alter the solution chemistry, starting with pH adjustment. This is a powerful technique for compounds with ionizable groups.[6][7]
Mechanism: The adenine core has multiple nitrogen atoms that can be protonated or deprotonated. The primary pKa values are approximately 4.2 (protonation at N1) and 9.8 (deprotonation from N9-H).[1][3]
-
Acidification (pH < 4): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the purine ring, creating a cationic species (a salt) that is often significantly more water-soluble.[8][9][10]
-
Alkalinization (pH > 10): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the imidazole proton, creating an anionic species that may also have improved solubility.[9]
Experimental Protocol: pH Adjustment
-
Weigh the compound into a sterile conical tube.
-
Add a small volume of high-purity water. The compound will likely remain as a suspension.
-
While stirring or vortexing, add 0.1 M HCl or 0.1 M NaOH dropwise.
-
Monitor the solution visually. Continue adding the acid or base until the compound fully dissolves.
-
Once dissolved, you can slowly adjust the pH back towards your desired experimental pH with the corresponding base or acid. Caution: The compound may precipitate if you cross its pKa back to a neutral, less soluble state.
-
Bring the solution to the final desired volume with your buffer. If the final pH must be neutral, this method may only be suitable for creating a concentrated stock that is then highly diluted into the final medium.
Trustworthiness Check: Always run a vehicle control in your experiment using the buffer at the same final pH to ensure that the pH itself does not affect your results.
Q3: pH adjustment is not an option for my cell-based assay. How should I use co-solvents like DMSO?
A3: Using an organic co-solvent is the most common strategy when pH modification is not feasible. Dimethyl sulfoxide (DMSO) is the most widely used, but others like ethanol and dimethylformamide (DMF) are also effective.[2][11][12]
Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.[13]
| Co-Solvent | Typical Stock Conc. | Max. Assay Conc. (Cell-based) | Notes & Considerations |
| DMSO | 10-50 mM | < 0.5% (v/v)[14][15] | Gold standard. Can be cytotoxic at >1%.[16] Ensure use of anhydrous, high-purity grade.[12] |
| Ethanol | 1-10 mM | < 1% (v/v) | Can exhibit cytotoxic effects.[17] Less effective for highly nonpolar compounds. |
| DMF | 10-50 mM | < 0.1% (v/v) | More toxic than DMSO. Use with caution and appropriate controls. |
Solubility data for select derivatives:
-
N6-Benzyladenine: Soluble at ~10 mg/mL in DMSO and DMF, but only ~0.5 mg/mL in ethanol.[11]
-
N6-Benzoyladenine: Soluble at 50 mg/mL in DMF, but only 2 mg/mL in DMSO.[18]
-
Adenine (hemisulfate salt): Soluble at ~30 mg/mL in DMSO.[19]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weigh your compound into a low-protein-binding microfuge tube.
-
Add the calculated volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 50 mM).
-
Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[12]
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[14]
-
For experiments: Serially dilute the stock solution in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration remains below the cytotoxic threshold for your specific cell line (typically <0.5%).[14][16]
Trustworthiness Check: Always include a vehicle control in your experiment containing the same final concentration of the co-solvent used to deliver the compound.[16]
Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?
A4: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded as the percentage of the organic co-solvent drops sharply.[12]
Troubleshooting Steps:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.[14]
-
Increase Final Co-solvent Concentration: If your assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%).
-
Use a Different Strategy: If precipitation persists, co-solvents alone may be insufficient. You should consider advanced formulation strategies like complexation.
Q5: My experiment is for an in vivo animal study, and high concentrations of DMSO are not permissible. What are my options?
A5: For in vivo applications or sensitive in vitro models, complexation agents like cyclodextrins are an excellent alternative.[20][21][22][23]
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] The poorly soluble adenine derivative (the "guest") becomes encapsulated within the hydrophobic cavity of the CD (the "host"), forming a water-soluble inclusion complex.[20][21][22][23] This complex effectively shields the hydrophobic drug from the aqueous environment.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, excellent for parenteral formulations.
Experimental Protocol: Formulation with SBE-β-CD
-
Prepare a 20-40% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., saline or PBS).
-
Slowly add your powdered 9H-Purin-6-amine derivative to the SBE-β-CD solution while vortexing or stirring.
-
Allow the mixture to equilibrate. This can take several hours to overnight at room temperature on a shaker. Gentle heating may accelerate the process.
-
Once a clear solution is obtained, sterile-filter it through a 0.22 µm filter.
-
This formulated solution can now be diluted as needed for your experiment.
Trustworthiness Check: As with other methods, a vehicle control using the same concentration of the cyclodextrin solution is essential to rule out any effects of the excipient itself on the biological system.[16]
References
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Cyclodextrin In Drug Delivery: A Review. Open Access Journals. [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Adenine - Wikipedia. Wikipedia. [Link]
-
Cyclodextrins in drug delivery: An updated review. Journal of Pharmacy and Bioallied Sciences. [Link]
-
New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. SciELO México. [Link]
-
pKa of adenine 2451 in the ribosomal peptidyl transferase center remains elusive. PubMed. [Link]
-
Adenine | C5H5N5 | CID 190. PubChem. [Link]
-
Species distribution diagram for adenine and guanine. ResearchGate. [Link]
-
N6-Furfuryladenine, Kinetin, Protects against Fenton Reaction-Mediated Oxidative Damage to DNA. Suresh Rattan's Lab. [Link]
-
6-benzyladenine (Ref: ABG-3191). AERU. [Link]
-
Adenine - Solubility of Things. Solubility of Things. [Link]
-
How can I increase adenine solubility in water? ResearchGate. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Solubility of Adenine and Kinetin in Water–Ethanol Solutions. ResearchGate. [Link]
-
Solubility enhancement of nucleosides and structurally related compounds by complex formation. PubMed. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
Influence of Co-Dosed Lipids from Biota Extracts on the Availability of Chemicals in In Vitro Cell-Based Bioassays. Environmental Science & Technology. [Link]
-
solubility of adenine - General Lab Techniques. Protocol Online. [Link]
-
Kinetin Product Information. Breckland Scientific. [Link]
-
Where can I find the solubility of adenine in organic solvents? ResearchGate. [Link]
-
Equilibrium solubility, dissolution thermodynamics and preferential solvation of adenosine. ResearchGate. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Kinetin Product Information. Breckland Scientific. [Link]
-
How to Achieve Drug Solubility. AZoLifeSciences. [Link]
-
PLANT GROWTH REGULATORS. PhytoTech Labs. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
Sources
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Adenine - Wikipedia [en.wikipedia.org]
- 4. classic.scielo.org.mx [classic.scielo.org.mx]
- 5. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubility of adenine - General Lab Techniques [protocol-online.org]
- 9. BRECKLAND SCIENTIFIC — Kinetin [breckland-scientific-supplies-ltd.helpjuice.com]
- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. file.selleckchem.com [file.selleckchem.com]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. N6-Benzoyladenine =99 4005-49-6 [sigmaaldrich.com]
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- 20. mdpi.com [mdpi.com]
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Troubleshooting guide for 9H-Purin-6-amine, 9-ethenyl-, homopolymer synthesis
Welcome to the technical support hub for functional nucleobase polymers. This guide addresses the synthesis, purification, and characterization of Poly(9-vinyladenine) (PVAd) .
Unlike standard vinyl polymers (e.g., polystyrene), PVAd presents unique challenges due to the amphoteric nature of the adenine pendant group, its propensity for hydrogen bonding, and the regioselectivity required during monomer synthesis. This guide moves beyond basic protocols to address the causality of common failures.
Part 1: Monomer Quality Control (The N9 vs. N7 Criticality)
The most common cause of polymerization failure or structural irregularity is impure monomer feed. 9-vinyladenine (9-VA) synthesis often produces the thermodynamically stable N9-isomer alongside the kinetically favored N7-isomer .
Isomer Identification Workflow
The N7-isomer acts as a defect in the polymer chain, disrupting stacking interactions and altering solubility. You must validate regiochemical purity before polymerization.
Figure 1: Decision tree for validating monomer regiochemistry via NMR spectroscopy.
Troubleshooting Monomer Purity
Q: My monomer appears pure by TLC but polymerizes poorly. Why? A: TLC often fails to resolve N9/N7 isomers effectively due to similar polarities. The N7-isomer can retard radical propagation.
-
Diagnostic: Run 1H NMR in DMSO-d6. The vinylic protons (
) of the N9 isomer typically appear as a specific pattern (dd) distinct from the N7. -
Solution: Recrystallize the crude monomer from a water/methanol mixture. The N9 isomer is generally less soluble in cold water than the N7 isomer, allowing for fractionation.
Q: The monomer is turning yellow during storage. A: Adenine derivatives are susceptible to photo-oxidation and spontaneous hydrolysis of the vinyl group if moisture is present.
-
Protocol: Store 9-VA at -20°C under argon, shielded from light. If yellowing occurs, pass through a short silica plug using Ethyl Acetate/Methanol (9:1) before use.
Part 2: Polymerization Strategy (RAFT Focus)
While Free Radical Polymerization (FRP) is possible, it yields broad dispersities (
The Challenge: "Less Activated Monomers" (LAMs)
9-Vinyladenine is an electron-rich, non-conjugated vinyl monomer (similar to vinyl acetate). It is a "Less Activated Monomer" (LAM).
-
Critical Error: Using trithiocarbonate RAFT agents (designed for styrenes/acrylates). These will inhibit polymerization.[1]
-
Correct Choice: You must use Xanthates or Dithiocarbamates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).
Optimized RAFT Protocol
| Parameter | Specification | Rationale |
| Solvent | DMSO (Anhydrous) | Solubilizes both monomer and polymer; disrupts Adenine-Adenine H-bonding. |
| Initiator | AIBN (Azobisisobutyronitrile) | Standard thermal initiator. |
| RAFT Agent | Xanthate-based (Rhodixan A1) | Matches the reactivity of the vinyl-N bond (LAM). |
| Temp | 60°C | Optimal half-life for AIBN; balances rate vs. chain transfer. |
| Time | 12 - 24 Hours | Conversion often plateaus around 60-70% due to viscosity. |
Step-by-Step Workflow
-
Dissolution: Dissolve 9-VA (1.0 g, 6.2 mmol) and Xanthate CTA (0.06 mmol) in DMSO (3 mL). Target [M] ≈ 2.0 M.
-
Initiator Addition: Add AIBN (0.012 mmol). Ratio [M]:[CTA]:[I] = 100:1:0.2.
-
Degassing: Crucial Step. Perform 4 freeze-pump-thaw cycles. Oxygen acts as a diradical trap and will terminate the "living" character immediately.
-
Polymerization: Seal ampoule/flask under Argon. Heat to 60°C.
-
Quenching: Cool to 0°C and expose to air.
-
Precipitation: Dropwise addition into excess Acetone or Methanol (depending on MW). PVAd precipitates; unreacted monomer stays in solution.
Polymerization Troubleshooting
Q: I observe an induction period of several hours where no polymer forms. A: This indicates oxygen contamination or stabilizer presence.
-
Fix: Ensure the monomer is inhibitor-free. Increase degassing cycles. If using a commercial monomer, check for radical inhibitors (e.g., MEHQ) and remove them.
Q: The reaction mixture gelled. A: Crosslinking occurred. This is rare for homopolymers but can happen if:
-
Concentration is too high (>3 M): Intermolecular H-bonding between adenine rings acts as "physical" crosslinks.
-
Impurity: Divinyl impurities in the monomer feed.
-
Fix: Dilute the reaction to 1.0 - 1.5 M in DMSO. Add 5% water to the DMSO to disrupt H-bonds (if RAFT agent is hydrolytically stable).
Part 3: Characterization & Solubility
Characterizing PVAd is notoriously difficult due to its tendency to aggregate and adsorb to chromatography columns.
Solubility Profile
| Solvent | Solubility | Notes |
| Water (pH 7) | Insoluble | Hydrophobic backbone + stacking dominates. |
| Water (pH < 3) | Soluble | Protonation of N1/N3 breaks stacking. |
| DMSO / DMF | Soluble | Best for characterization. |
| THF / Chloroform | Insoluble | Do not use for GPC. |
| Methanol | Poor/Swells | Used for precipitation. |
GPC/SEC Troubleshooting
Q: My GPC traces show a multimodal distribution or "tailing" despite using RAFT. A: This is likely column interaction , not failed polymerization. The adenine amine groups stick to the stationary phase of standard columns.
-
Solution: Use Polar Gel columns (e.g., Agilent PLgel) with a mobile phase of DMF + 0.05 M LiBr .
Q: NMR signals are extremely broad. A: Restricted rotation due to bulky nucleobase stacking.
-
Solution: Run 1H NMR at elevated temperature (60°C - 80°C ) in DMSO-d6. This increases motional freedom and sharpens the peaks.
Diagram: The Synthesis & Purification Logic
Figure 2: Optimized workflow for the synthesis and isolation of Poly(9-vinyladenine).
References
-
Pitha, J. (1976).[1] Effects of Poly(1-vinyluracil) and Poly(9-vinyladenine) on viral RNA-directed DNA polymerase.[1] Cancer Research, 36(4), 1273-1277.[1] Link
- Akashi, M., et al. (1988). Synthesis and polymerization of new vinyl derivatives of nucleic acid bases. Journal of Polymer Science Part A: Polymer Chemistry, 26(9). (Foundational work on vinyl nucleobase synthesis).
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link (Guidance on LAMs/Xanthates).
- Sato, K., et al. (2004). RAFT Polymerization of N-Vinyladenine. Polymer Journal.
-
Agilent Technologies. (2020). GPC/SEC Solvent Guide. (Reference for DMF/LiBr usage in polar polymer analysis). Link
Sources
- 1. Effects of Poly(1-vinyluracil) and Poly(9-vinyladenine) on viral RNA-directed DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. polybiomaterials.com [polybiomaterials.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0976751A1 - A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides - Google Patents [patents.google.com]
Enhancing the biological activity of 6-substituted purines through structural modification
Topic: Enhancing the biological activity of 6-substituted purines through structural modification. Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists. Current Status: ONLINE | Agent: Senior Application Scientist
Welcome to the Purine Optimization Hub
You have reached the Tier 3 Technical Support for purine nucleoside and base chemistry. This guide addresses the most frequent "failure modes" in the development of 6-substituted purines—from synthetic bottlenecks to in vivo metabolic instability.
Our goal is to move your scaffold from a "hit" to a "lead" by troubleshooting three critical layers: Synthesis (Regiocontrol) , Stability (Metabolic Blockade) , and Bioavailability (Solubility/Permeability) .
Module 1: Synthetic Troubleshooting (The "Hardware")
User Ticket #1042: "I am trying to alkylate 6-chloropurine at the N9 position, but I keep getting a mixture of N7 and N9 isomers. The separation is difficult. How do I lock in N9 selectivity?"
Diagnosis: The purine ring system is an ambident nucleophile. Under basic conditions, the imidazole ring is deprotonated, creating a charge that is delocalized between N7 and N9. While N9 is generally the thermodynamic product (less sterically hindered), N7 is often the kinetic product, especially with reactive alkylating agents or steric bulk at C6.
Troubleshooting Protocol:
| Method | Mechanism | Selectivity (N9:N7) | Notes |
| Mitsunobu Reaction | Dehydration coupling | >95:5 | Recommended. Uses PPh₃/DIAD. The steric bulk of the betaine intermediate strongly favors the unhindered N9 attack. |
| Phase Transfer | S_N2 Displacement | ~60:40 to 80:20 | Often yields mixtures. Use bulky protecting groups at C6 to sterically shield N7. |
| Lewis Acid Catalysis | Glycosylation | Exclusive N9 | For ribosylation (Vorbrüggen conditions). Uses silylated bases (BSA) and TMSOTf. |
Expert Tip: If you must use direct alkylation (Base/R-X), switch your solvent to DMSO and use K₂CO₃ . DMSO solvates the cation, making the anion more "naked" and allowing thermodynamic equilibration to the more stable N9 isomer over time.
User Ticket #1055: "My S_NAr reaction to install a substituent at C6 is stalling. I'm using an aniline nucleophile and 6-chloropurine, but the conversion is <50%."
Diagnosis: 6-Chloropurine is moderately reactive, but anilines are weak nucleophiles.[1] The electron-rich nature of the purine core (especially if N9 is alkylated with an electron-donating group) deactivates the C6 position toward nucleophilic attack.
Solution: The "Halogen Switch" or "Acid Catalysis"
-
The Iodine Boost: Switch from 6-chloro to 6-iodopurine . The iodide is a better leaving group in certain transition-metal catalyzed contexts, but for S_NAr, the larger size can sometimes hinder. However, 6-iodopurines are superior for Palladium-catalyzed cross-couplings (Suzuki/Sonogashira) if S_NAr fails completely.
-
Acid Catalysis (The "Goldilocks" Zone): S_NAr with anilines is often acid-catalyzed. The protonation of N1 or N3 renders the ring more electrophilic.
-
Action: Add 1.0 equivalent of TFA or HCl in Isopropanol/Butanol and heat to 80°C.
-
Visualization: Synthetic Decision Tree
Caption: Decision logic for selecting the optimal synthetic route based on nucleophile type and reactivity.
Module 2: Biological Stability (The "Software")
User Ticket #2033: "My compound has low nanomolar potency in the enzyme assay but shows no activity in whole-cell assays. LC-MS shows the parent compound disappears rapidly in plasma."
Diagnosis: You are likely a victim of Adenosine Deaminase (ADA) .[2][3] ADA is a ubiquitous enzyme that rapidly hydrolyzes C6-amino groups (adenosine-like) to C6-hydroxyl groups (inosine-like). If your 6-substituent is a simple amine (e.g., -NH2, -NHMe), ADA will strip it off, rendering the molecule inactive (inosine is often biologically inert for these targets).
The Fix: Steric and Electronic Deamination Blockade
-
N-Alkylation at C6: ADA requires a free hydrogen on the exocyclic nitrogen for efficient catalysis (or small alkyl groups).
-
Strategy: Convert a primary amine (-NH2) to a secondary amine with a bulky group (e.g., Cyclopropyl, Benzyl).
-
-
C2-Modification: Introducing a substituent at C2 (e.g., Fluorine, Methyl) can alter the binding mode in the ADA active site, reducing metabolic liability.
-
The "Bioisostere" Swap: Replace the N-linkage with a C-linkage or O-linkage.
-
Example: 6-phenylpurine or 6-alkoxypurine. These are immune to ADA deamination.
-
Visualization: The Metabolic Trap
Caption: The primary metabolic instability pathway for 6-aminopurines mediated by Adenosine Deaminase.
Module 3: Experimental Protocols
Protocol A: Optimized S_NAr for 6-Chloropurine (General Procedure)
Use this for introducing amines at C6.
-
Reagents:
-
6-Chloropurine derivative (1.0 equiv)
-
Amine nucleophile (1.2 – 1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIEA) (2.0 equiv)
-
Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.
-
-
Procedure:
-
Dissolve 6-chloropurine in n-Butanol (0.2 M concentration).
-
Add DIEA followed by the amine.
-
Crucial Step: Purge headspace with Nitrogen/Argon (prevents oxidation of sensitive amines).
-
Reflux at 110°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Remove solvent in vacuo. Resuspend residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
-
Troubleshooting: If reaction is slow, add 0.5 equiv of KI (Finkelstein-like activation) or switch to microwave irradiation (120°C, 30 min).
Protocol B: Metabolic Stability Assay (S9 Fraction)
Use this to validate ADA resistance.
-
Setup:
-
Test Compound: 1 µM final concentration.
-
Matrix: Liver S9 fraction or purified ADA (if testing specific resistance).
-
Cofactors: NADPH (for CYP450 activity) or Buffer only (for hydrolytic enzymes like ADA).
-
-
Execution:
-
Incubate at 37°C.
-
Timepoints: 0, 15, 30, 60 min.
-
Quench: Acetonitrile with Internal Standard.
-
-
Analysis:
-
Analyze by LC-MS/MS.
-
Pass Criteria: T_1/2 > 60 minutes.
-
Fail Signature: Appearance of M+1 mass (Hydrolysis: -NH2 [+16] + OH [+17] = Net +1 mass shift) indicates deamination.
-
FAQ: Quick Solutions
Q: My purine has terrible aqueous solubility. I can't even dose it. A: Purines are flat, crystalline "bricks." Break the crystal lattice:
-
Solubilizing Tails: Add a morpholine or piperazine tail at the C6 or N9 position. The protonatable nitrogen increases solubility at physiological pH.
-
Prodrugs: Convert the N9-OH (if present) or C6-NH to a phosphate ester. This is cleaved in vivo by phosphatases (e.g., Fosphenytoin approach).
Q: Can I put a Carbon at C6 instead of Nitrogen? A: Yes. Use Suzuki-Miyaura coupling .[1]
-
Reagent: Aryl/Alkyl Boronic Acid.[5]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ / Dioxane / Water.
-
Benefit: C-C bonds are completely resistant to ADA deamination.
References
-
Regioselectivity in Purine Alkylation
-
S_NAr Mechanism & Catalysis
-
Metabolic Stability (ADA)
-
Biological Activity Review
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Frontiers | Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency [frontiersin.org]
- 4. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Purine metabolism in adenosine deaminase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell-Based Assays with N,N,9-Trimethyl-9H-purin-6-amine
Introduction
Welcome to the technical support guide for N,N,9-trimethyl-9H-purin-6-amine (also known as
This guide addresses the three most common failure modes reported by researchers: compound precipitation due to lipophilicity, unexpected signaling interference (GPCR cross-talk), and misinterpretation of cytostatic effects .
Part 1: Solubility & Formulation Troubleshooting
The Issue: Users frequently report "crystal formation" or "turbidity" upon adding the stock solution to cell culture media.[1]
The Cause: The trimethylation of the purine ring significantly increases lipophilicity (
Protocol: The "Step-Down" Dilution Method
Do not add 100% DMSO stock directly to the cell well if final concentration >10 µM.[1]
| Step | Action | Scientific Rationale |
| 1. Stock Prep | Dissolve powder in anhydrous DMSO to 10 mM . | Ensures complete solvation. Avoid Ethanol if possible (higher volatility affects long-term assays).[1] |
| 2. Intermediate | Dilute 10 mM stock 1:10 into PBS (pH 7.4) or serum-free media to create a 1 mM (10% DMSO) working solution. | Creates a solvation "buffer" zone.[1] The 10% DMSO maintains solubility while introducing water.[1] |
| 3. Vortex | Vortex immediately for 10 seconds. | Prevents nucleation of crystals during the polarity shift.[1] |
| 4. Final Dose | Add the Intermediate solution to the cell well.[1] | Minimizes solvent shock.[1] Final DMSO will be <1%, which is tolerated by most lines. |
Visual Workflow: Preventing Precipitation
Figure 1: Comparison of direct addition (high risk of precipitation) vs. the intermediate step-down method recommended for lipophilic purines.[1]
Part 2: Biological Interference & Data Interpretation[1][2]
The Issue: Inconsistent IC50 values or unexpected upregulation of cAMP. The Cause: N,N,9-trimethyl-9H-purin-6-amine is not biologically inert.[1] It acts as an antagonist at Adenosine Receptors (A1/A2) and can inhibit Cyclin-Dependent Kinases (CDKs).[1]
Troubleshooting Signaling Artifacts
Scenario A: Unexpected cAMP Modulation
If you observe changes in cAMP levels that do not match your hypothesis, the compound may be blocking the constitutive activity of Adenosine Receptors (A1/A2A) present on your cell line (e.g., CHO, HEK293, or PC12 cells).
-
Validation Step: Run a control with a specific A1 agonist (e.g., CPA) or A2 agonist (e.g., CGS 21680). If N,N,9-trimethyl-9H-purin-6-amine blunts the agonist response, it is acting as a competitive antagonist [1].[1]
Scenario B: "False" Cytotoxicity (Cytostasis vs. Death)
Users often mistake cell cycle arrest for cell death in metabolic assays (e.g., MTT/ATP).
-
Mechanism: Like 6-DMAP, the N,N,9-trimethyl analog can inhibit CDKs, halting cells in G2/M phase or preventing oocyte maturation [2].[1]
-
Diagnostic:
Pathway Interaction Map
Figure 2: Dual mechanism of action. The compound acts as a kinase inhibitor (primary utility) but can cross-react with adenosine receptors, altering cAMP baselines.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use this compound to inhibit methylation reactions?
A: Generally, no.[1] While it is a methylated adenine, the
Q2: My compound absorbs at 260nm. Will it interfere with DNA quantification?
A: Yes.[1] All purines absorb strongly in the UV range (
Q3: How stable is the N9-methyl group in culture?
A: Highly stable.[1] Unlike ribosylated purines (nucleosides) which can be cleaved by purine nucleoside phosphorylase (PNP), the
Q4: Why is the IC50 different in serum-free vs. 10% FBS media? A: Protein Binding.[1] Lipophilic purines bind to albumin (BSA/FBS).[1]
-
Observation: Potency drops (IC50 increases) in high serum.[1]
-
Solution: Perform dose-response curves in reduced serum (1-2%) or calculate the free-drug fraction if comparing across different media formulations.
References
-
Daly, J. W., et al. (1986). N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists.[1] Molecular Pharmacology.[1] (Note: Validates A1/A2 antagonism of N6-sub-9-Me-adenines).
-
Vesely, J., et al. (1994).[2] Inhibition of cyclin-dependent kinases by purine analogues.[1][2] European Journal of Biochemistry.[1][2] (Establishes purine analog kinase inhibition profile).[1]
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.[1][3][4]
-
Cayman Chemical. (2023).[1][2] Product Information: 6-(Dimethylamino)purine (Analog Reference).[1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
